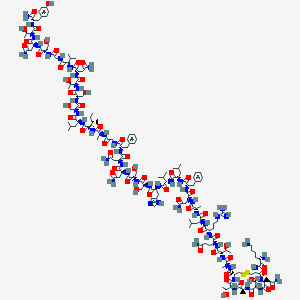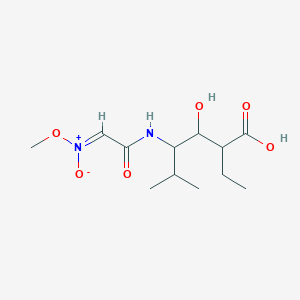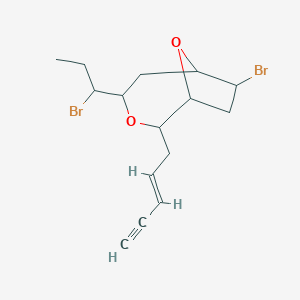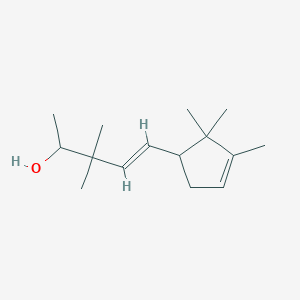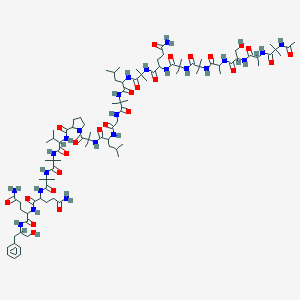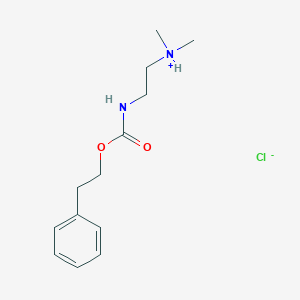
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride, commonly known as Thiobutabarbital, is a chemical compound that belongs to the barbiturate family. Barbiturates are a class of drugs that act as central nervous system depressants and are used to treat seizures, insomnia, and anxiety. Thiobutabarbital has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
Thiobutabarbital acts as a potent GABA receptor agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
Biochemical and Physiological Effects:
Thiobutabarbital has a number of important biochemical and physiological effects. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation. Thiobutabarbital also acts as a sodium channel blocker, which means that it can inhibit the influx of sodium ions into neurons. This can help to reduce neuronal excitability and promote relaxation.
実験室実験の利点と制限
Thiobutabarbital has a number of advantages and limitations for use in lab experiments. One of the main advantages of Thiobutabarbital is its potent GABA receptor agonist activity. This makes it useful for studying the central nervous system and the regulation of neuronal activity. Thiobutabarbital also has a number of limitations, including its potential for toxicity and its complex synthesis process. Additionally, Thiobutabarbital can have a number of side effects, including drowsiness, dizziness, and impaired coordination.
将来の方向性
There are a number of future directions for research on Thiobutabarbital. One potential area of research is in the development of new barbiturate compounds with improved properties and fewer side effects. Another potential area of research is in the study of the mechanism of action of Thiobutabarbital and its effects on the central nervous system. Additionally, Thiobutabarbital may have potential applications in the treatment of a variety of neurological disorders, including epilepsy and anxiety disorders. Further research is needed to fully understand the potential uses and limitations of Thiobutabarbital in scientific research.
合成法
Thiobutabarbital can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide to form 2-phenylthiophene. This compound is then reacted with ethyl acetoacetate and piperidine to form the final product, Thiobutabarbital. The synthesis of Thiobutabarbital is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Thiobutabarbital has been extensively studied for its potential use in scientific research. It has been shown to have a number of unique properties that make it useful in a variety of applications. One of the most important applications of Thiobutabarbital is in the study of the central nervous system. It has been shown to be a potent GABA receptor agonist, which means that it can enhance the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By enhancing the activity of GABA, Thiobutabarbital can help to reduce neuronal activity and promote relaxation.
特性
CAS番号 |
100482-68-6 |
|---|---|
製品名 |
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride |
分子式 |
C19H22ClNOS |
分子量 |
347.9 g/mol |
IUPAC名 |
(E)-1-phenyl-4-piperidin-1-ium-1-yl-1-thiophen-2-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C19H21NOS.ClH/c21-17(11-14-20-12-5-2-6-13-20)19(18-10-7-15-22-18)16-8-3-1-4-9-16;/h1,3-4,7-11,14-15,19H,2,5-6,12-13H2;1H/b14-11+; |
InChIキー |
OXODPAZMWGBZRU-JHGYPSGKSA-N |
異性体SMILES |
C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
正規SMILES |
C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CS3.[Cl-] |
同義語 |
1-Phenyl-4-piperidino-1-(2-thienyl)-3-buten-2-one hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
